molecular formula C15H14ClNO2 B1446340 Ethyl 2-chloro-6-(4-methylphenyl)nicotinate CAS No. 1993322-27-2

Ethyl 2-chloro-6-(4-methylphenyl)nicotinate

Cat. No.: B1446340
CAS No.: 1993322-27-2
M. Wt: 275.73 g/mol
InChI Key: LWEMIUGJKWDKJA-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Related compounds such as methyl nicotinate are known to act as peripheral vasodilators .

Biochemical Pathways

Related compounds such as chromium nicotinate have been shown to be involved in the metabolism of glucose, insulin, and blood lipids

Pharmacokinetics

Its molecular formula is c15 h14 cl n o2 and it has a molecular weight of 275734 . These properties could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, but more research is needed to determine the specifics.

Result of Action

As mentioned earlier, related compounds such as Methyl nicotinate are known to act as peripheral vasodilators , which could suggest potential effects on blood flow and tissue oxygenation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-(4-methylphenyl)nicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

ethyl 2-chloro-6-(4-methylphenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-3-19-15(18)12-8-9-13(17-14(12)16)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEMIUGJKWDKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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